molecular formula C18H17N5O3S2 B2381819 N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-42-7

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2381819
CAS RN: 868225-42-7
M. Wt: 415.49
InChI Key: YEWQZIQDZREXAM-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3S2 and its molecular weight is 415.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : This compound is related to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. Research has explored the synthesis of such compounds using 3-amino-4-cyano-2-thiophenecarboxamides as synthons. Various reactions have been studied, including heating in formic acid and reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

  • Novel Transformations : There's been a focus on novel transformations of amino and carbonyl/nitrile groups in related thiophenes for thienopyrimidine synthesis. This includes studying reactions that do not yield tetrazole derivatives but instead form thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one derivatives (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

  • Crystal Structure Analysis : The crystal structure of related compounds, like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been analyzed. Such studies offer insights into the molecular and crystalline structures of these compounds, which are crucial for understanding their chemical properties (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).

Potential Applications in Drug Design and Synthesis

  • Antimicrobial Activities : Some derivatives of related compounds have been explored for their antimicrobial activities. This includes studies on thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, which have shown promise in this area (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

  • Cancer Research : Investigations into related compounds have revealed potential in cancer research. For instance, some studies have focused on synthesizing novel compounds with potential anti-inflammatory and analgesic properties, which could have implications for cancer treatment (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Pharmacological Evaluation : Certain derivatives, like N-[4-(1,4-benzodioxan-6-yl)-2-thiazolyl]oxamic acid ethanolamine salt, have been selected for further pharmacological evaluation due to their potent antiallergy activities. Such research contributes to understanding the therapeutic potential of these compounds (Hargrave, Hess, & Oliver, 1983).

properties

IUPAC Name

N-[4-amino-2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c1-10-4-6-11(7-5-10)20-13(24)9-28-18-22-15(19)14(17(26)23-18)21-16(25)12-3-2-8-27-12/h2-8H,9H2,1H3,(H,20,24)(H,21,25)(H3,19,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWQZIQDZREXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

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